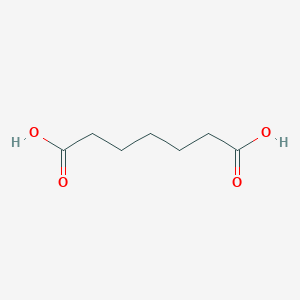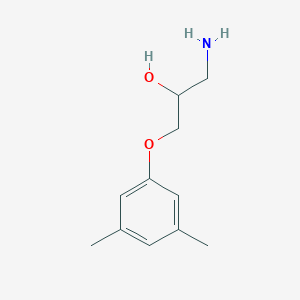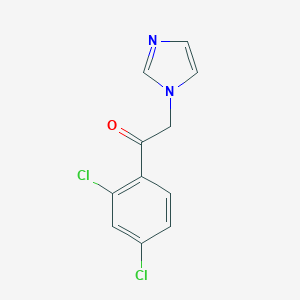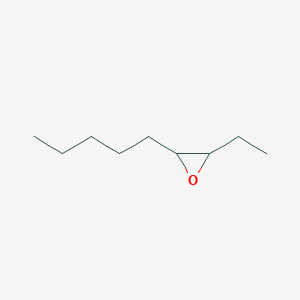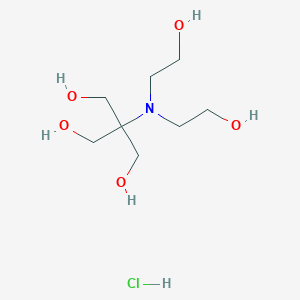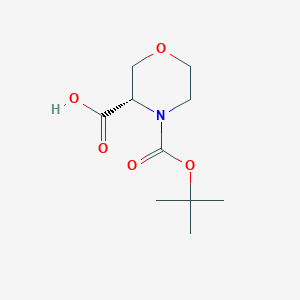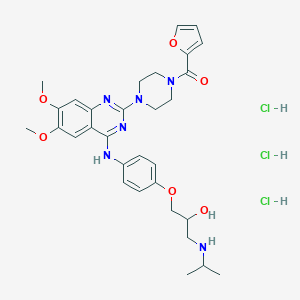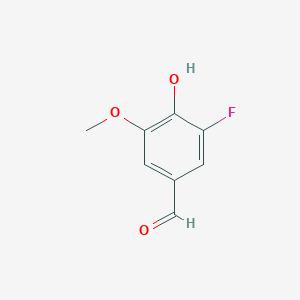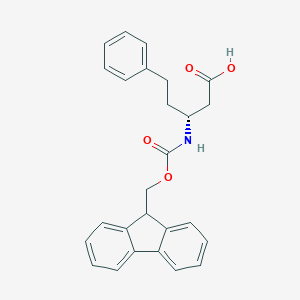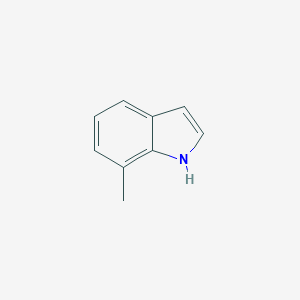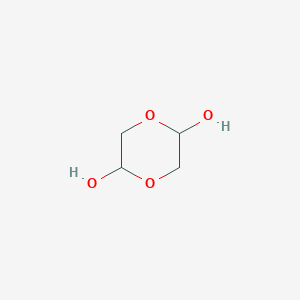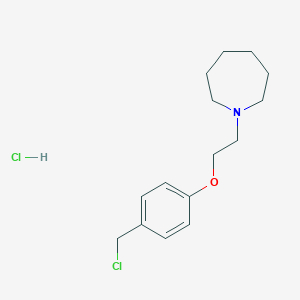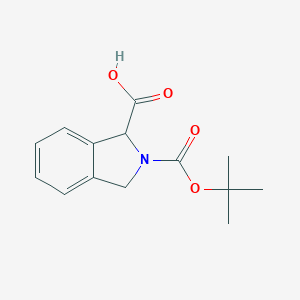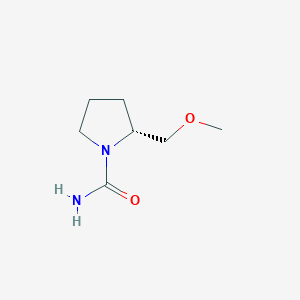
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, also known as SMMCP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves its interaction with the α7 nicotinic acetylcholine receptor. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of this receptor, which enhances its activity. This results in the release of neurotransmitters such as acetylcholine, which are involved in cognitive function and memory. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of proteins involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide enhances cognitive function and memory by increasing the release of acetylcholine in the hippocampus. In cancer cells, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide induces cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide on this receptor without affecting other receptors in the brain. However, one limitation of using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for research on (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. One area of interest is its potential therapeutic use in the treatment of Alzheimer's disease, which is characterized by a decline in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide's ability to enhance the release of acetylcholine in the hippocampus makes it a potential candidate for Alzheimer's disease treatment. Another area of interest is the development of more soluble forms of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, which would make it easier to administer in lab experiments. Finally, further research is needed to fully understand the mechanism of action of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide involves the reaction between (R)-2-(methoxymethyl)pyrrolidine and chloroformate. This reaction takes place in the presence of triethylamine and dimethylformamide. The resulting product is then treated with ammonia to obtain (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. The purity of the final product can be confirmed using high-performance liquid chromatography.
Applications De Recherche Scientifique
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been extensively studied in various scientific fields, including neuroscience and cancer research. In neuroscience, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has also been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
In cancer research, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFOCMWWIATJJ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

